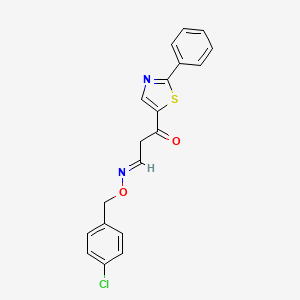

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime

Description

The compound 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime (CAS: 338414-43-0) is a structurally complex oxime derivative featuring a 2-phenyl-1,3-thiazole core. Its molecular formula is C₁₉H₁₄ClFN₂O₂S, with a molar mass of 364.84 g/mol . Commercial suppliers like LEAP Chem and Parchem highlight its use in research and industrial applications, emphasizing purity (>90%) and efficient synthesis protocols .

Properties

IUPAC Name |

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c20-16-8-6-14(7-9-16)13-24-22-11-10-17(23)18-12-21-19(25-18)15-4-2-1-3-5-15/h1-9,11-12H,10,13H2/b22-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRQXSHZAFVCFI-SSDVNMTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction.

Formation of the Oxime: The oxime functional group is formed by reacting the aldehyde or ketone with hydroxylamine hydrochloride under basic conditions.

Final Coupling: The final step involves coupling the thiazole derivative with 4-chlorobenzyl chloride in the presence of a base to form the desired oxime compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to form corresponding oxime N-oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and thiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxime N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or microbial growth, depending on its application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the oxime and propanal backbone, altering physicochemical and biological properties:

| Compound | CAS No. | Molecular Formula | Molar Mass (g/mol) | Substituents |

|---|---|---|---|---|

| Target Compound | 338414-43-0 | C₁₉H₁₄ClFN₂O₂S | 364.84 | 4-chlorobenzyl oxime, 2-phenylthiazole |

| 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2,6-dichlorobenzyl)oxime | 338414-41-8 | C₁₉H₁₄Cl₂N₂O₂S | 405.30 | 2,6-dichlorobenzyl oxime |

| 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-methyloxime | 338414-39-4 | C₁₃H₁₂N₂O₂S | 260.31 | Methyl oxime |

| 3-(4-Methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime | 339105-53-2 | C₁₄H₁₃ClN₂O₃S | 324.78 | 4-methoxyphenyl, 2-chlorothiazolyl |

Key Observations :

- Methyl Oxime Derivative (CAS 338414-39-4): Simplified structure with lower mass (260.31 g/mol) likely improves metabolic stability but may reduce target binding affinity .

- Methoxy and Thiazolyl Substitution (CAS 339105-53-2): The 4-methoxyphenyl group introduces electron-donating effects, possibly altering reactivity in condensation reactions .

Agrochemical Potential :

- Aldicarb Analogs : Propanal oxime derivatives like aldicarb (CAS 116-06-3) and aldoxycarb (CAS 1646-88-4) are potent acetylcholinesterase inhibitors, but their high toxicity limits use . The target compound’s thiazole ring may reduce off-target effects while maintaining pesticidal activity.

- Thiazole vs.

Toxicity and Environmental Impact

- Chlorinated Derivatives : The 4-chlorobenzyl group (target compound) and 2,6-dichlorobenzyl analog (CAS 338414-41-8) may exhibit environmental persistence similar to aldicarb, which is banned in some regions due to high toxicity .

- Fluorine Substitution : The fluoro group in CAS 338414-43-0 could reduce bioaccumulation compared to purely chlorinated analogs, aligning with modern trends in safer agrochemical design .

Biological Activity

3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 370.853 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 556.1 °C at 760 mmHg

- Flash Point : 290.1 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Kinase Inhibition : Similar oxime derivatives have been shown to inhibit various kinases, which are critical in cell signaling pathways related to cancer progression and inflammation .

- Modulation of Inflammatory Pathways : The compound may suppress pro-inflammatory cytokines such as TNF and IL-1β, contributing to its anti-inflammatory properties .

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and modulating pathways related to cell proliferation.

Biological Activity Overview

Anticancer Studies

A study published in a peer-reviewed journal highlighted the potential of oxime derivatives in cancer therapy. The research indicated that compounds similar to this compound exhibited significant inhibition of tumor growth in vivo models. For instance:

- Study on Breast Cancer Cells : This compound demonstrated up to 90% inhibition of tumor growth in xenograft models involving human breast cancer cells .

Anti-inflammatory Effects

Research has shown that the compound can significantly reduce inflammation markers in vitro. For example:

Q & A

Basic: What are the established synthetic routes for 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(4-chlorobenzyl)oxime, and what reaction conditions are critical?

The synthesis typically involves multi-step procedures. A general approach includes:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Introduction of the oxime group via condensation of the aldehyde intermediate with 4-chlorobenzyl hydroxylamine under acidic or neutral conditions.

- Key Conditions : Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under heterogeneous conditions (70–80°C) to enhance yield and purity .

- Purification : Recrystallization in aqueous acetic acid is recommended for isolating the final product .

Basic: Which spectroscopic techniques are employed for structural confirmation, and what diagnostic signals are expected?

- IR Spectroscopy :

- Strong absorption at ~1670–1700 cm⁻¹ for the C=O stretch of the oxopropanal moiety.

- Peaks at ~1600 cm⁻¹ (C=N stretch of the thiazole ring) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- ¹H NMR :

- Singlet at δ 8.3–8.5 ppm for the oxime proton (CH=N-O).

- Multiplet signals at δ 7.2–7.8 ppm for aromatic protons of the phenyl and benzyl groups.

- Characteristic splitting patterns for methylene groups (e.g., OCH₂ at δ 4.5–5.0 ppm) .

Advanced: How can computational tools like Multiwfn and AutoDock elucidate electronic properties and biological interactions?

- Multiwfn : Use wavefunction analysis to map electrostatic potential (ESP) surfaces, identifying nucleophilic/electrophilic regions. For example, the oxime group’s lone pairs show high electron density, influencing binding to metal ions or biological targets .

- AutoDock : Perform molecular docking to predict binding affinities with enzymes (e.g., cytochrome P450). Flexible side-chain docking is critical for modeling interactions with the chlorobenzyl group .

- Methodology : Optimize the ligand structure using DFT (B3LYP/6-31G* basis set) before docking to ensure accurate conformational sampling .

Advanced: How can researchers resolve contradictions in NMR data during derivative synthesis?

- Common Issues : Unexpected splitting or integration discrepancies in aromatic regions due to rotameric forms of the oxime group or solvent impurities.

- Solutions :

- Use deuterated DMSO-d₆ or CDCl₃ to eliminate solvent interference.

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental data with simulated spectra from software like ACD/Labs or MestReNova .

Advanced: What strategies optimize reaction yields in heterogeneous catalytic synthesis?

- Catalyst Screening : Test acidic/basic catalysts (e.g., Amberlyst-15, Zeolite HY) to enhance oxime formation efficiency. Bleaching Earth Clay (pH 12.5) is preferred for its recyclability and low cost .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of aromatic intermediates.

- Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation. Higher temperatures (>90°C) risk oxime decomposition .

Advanced: How does the oxime functional group influence biological activity compared to analogues?

- Mechanistic Role : The oxime group (-CH=N-O-) acts as a hydrogen-bond donor/acceptor, enhancing interactions with enzymatic active sites (e.g., acetylcholinesterase inhibition).

- Comparative Studies :

- Replace the oxime with a ketone (C=O) to assess activity loss.

- Chlorobenzyl substitution at the oxime oxygen increases lipophilicity, improving membrane permeability .

- Biological Assays : Test against microbial panels (e.g., Gram-positive bacteria) to correlate structural features (e.g., Cl substitution) with MIC values .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR)?

- Derivative Design :

- Vary substituents on the benzyl group (e.g., 4-Cl vs. 4-F) to assess electronic effects.

- Introduce steric hindrance (e.g., ortho-substituted phenyl) to probe binding pocket flexibility.

- Data Analysis :

- Use multivariate regression (e.g., Hansch analysis) to correlate logP, Hammett σ values, and bioactivity.

- Validate hypotheses with X-ray crystallography of ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.